molecular formula C11H13NO5S B2800268 (2-Oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzene-1-sulfonate CAS No. 97899-36-0

(2-Oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzene-1-sulfonate

Cat. No.: B2800268
CAS No.: 97899-36-0
M. Wt: 271.29
InChI Key: XZXRYNVWWTZADH-UHFFFAOYSA-N
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Description

(2-Oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzene-1-sulfonate (CAS 97899-36-0) is a chemical compound with the molecular formula C11H13NO5S and a molecular weight of 271.29 g/mol . It is an oxazolidinone derivative, a class of heterocyclic compounds known for their significant utility in organic synthesis and pharmaceutical research. Specifically, 1,3-oxazolidin-2-ones are widely recognized and established as effective chiral auxiliaries in asymmetric synthesis, enabling the production of enantiomerically pure compounds . Furthermore, compounds based on the 2-oxo-1,3-oxazolidine scaffold are of high interest in medicinal chemistry due to their diverse biological activities. Scientific literature reports that this class of compounds has been explored for use as synthetic antibacterial agents with potent activity against resistant Gram-positive pathogens . Other research areas include the development of interneuron blocking agents, muscle relaxants, and monoamine oxidase (MAO) inhibitors . As a sulfonate ester, this compound is typically employed as an alkylating agent or a key synthetic intermediate in the research and development of novel bioactive molecules. It must be handled with care, as the (S)-enantiomer of this compound (CAS 154669-49-5) is classified with the signal word "Danger" and hazard statements indicating toxicity if swallowed, in contact with skin, or if inhaled . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2-oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c1-8-2-4-10(5-3-8)18(14,15)17-7-9-6-16-11(13)12-9/h2-5,9H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXRYNVWWTZADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of 1,2-amino alcohols with appropriate sulfonating agents. The reaction conditions may vary, but common solvents include dioxane and dimethylsulfoxide (DMSO), with catalysts such as triethylamine being used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using multicomponent reactions that allow for the efficient production of functionalized oxazolidines. These methods often involve metal-free domino annulation or transition metal-catalyzed cascade reactions, which are scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

(2-Oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzene-1-sulfonate: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions are common, where different groups can replace the sulfonate group.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide.

  • Reduction reactions often involve lithium aluminum hydride or sodium borohydride.

  • Substitution reactions can be carried out using nucleophiles like sodium hydroxide or amines.

Major Products Formed:

  • Oxidation can yield carboxylic acids or ketones.

  • Reduction can produce alcohols or amines.

  • Substitution can result in the formation of various sulfonate esters or amides.

Scientific Research Applications

(2-Oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzene-1-sulfonate: has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules and functionalized oxazolidines.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which (2-Oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzene-1-sulfonate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

Zolmitriptan Derivative: (5-{[(4S)-2-Oxo-1,3-oxazolidin-4-yl]methyl}-1H-indol-3-yl)acetic Acid

  • Structural Features : Shares the (2-oxo-1,3-oxazolidin-4-yl)methyl group but incorporates an indole-acetic acid moiety instead of a sulfonate ester.
  • Biological Activity: The indole group links it to zolmitriptan, a serotonin receptor agonist used for migraine treatment. The oxazolidinone ring may enhance CNS penetration, a critical factor for neurological drugs .

N-{4-[(2-Oxo-1,3-oxazolidin-4-yl)methyl]phenyl}benzamide/benzenesulfonamide Derivatives

  • Structural Features : These compounds retain the (2-oxo-1,3-oxazolidin-4-yl)methyl group but replace the sulfonate ester with benzamide or benzenesulfonamide functionalities.
  • Biological Activity: Synthesized as antibacterial agents, with activity attributed to the sulfonamide/amide pharmacophores, which disrupt bacterial folate synthesis. The oxazolidinone moiety may enhance binding to ribosomal targets .

2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-bromobenzene-1-sulfonate

  • Structural Features: Contains a quinazolinone core instead of oxazolidinone but shares the 4-substituted benzenesulfonate ester group.
  • Biological Activity: Quinazolinones are known for antitumor and antimicrobial properties. The bromine substituent may enhance halogen bonding in biological systems .
  • Key Differences: The quinazolinone core offers a larger π-system for hydrophobic interactions, whereas the oxazolidinone in the target compound provides a more compact, polarizable scaffold.

(4-Benzyl-2-oxo-1,3-oxazolidin-5-yl)methyl methanesulfonate

  • Structural Features: Similar oxazolidinone core but substituted with a benzyl group and a methanesulfonate ester.
  • Applications: Used in crystallographic studies to analyze sulfonate ester conformations.
  • Key Differences : The smaller methanesulfonate group in this compound may reduce steric effects compared to the 4-methylbenzenesulfonate in the target molecule.

Data Tables: Structural and Functional Comparison

Compound Core Structure Key Functional Group Reported Activity Reference
Target Compound Oxazolidinone 4-Methylbenzenesulfonate Antibacterial (potential)
Zolmitriptan Derivative Oxazolidinone + Indole Acetic acid Antimigraine (serotonin agonist)
N-{4-...}benzamide Oxazolidinone + Benzamide Benzamide/sulfonamide Antibacterial
Quinazolinone Sulfonate Quinazolinone 4-Bromobenzenesulfonate Antitumor (potential)
(4-Benzyl-...)methyl methanesulfonate Oxazolidinone + Benzyl Methanesulfonate Crystallographic model

Research Findings and Implications

  • Antibacterial Potential: The target compound’s 4-methylbenzenesulfonate group may enhance membrane permeability compared to benzamide analogs, as seen in studies of sulfonamide drugs .
  • Solubility vs. Bioactivity : The bulkier 4-methylbenzenesulfonate group in the target compound could reduce metabolic degradation compared to methanesulfonate derivatives, though at the cost of increased molecular weight .
  • Stereochemical Considerations : The (S)-configuration in the zolmitriptan derivative highlights the importance of chirality in biological activity, suggesting that stereoselective synthesis of the target compound may be critical for optimizing efficacy.

Biological Activity

(2-Oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzene-1-sulfonate, a compound belonging to the oxazolidinone class, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological applications, supported by relevant case studies and research findings.

The compound's molecular formula is C11_{11}H13_{13}NO5_5S, with a molecular weight of 271.29 g/mol. It features a five-membered ring structure that includes nitrogen and oxygen atoms, characteristic of oxazolidinones. Its synthesis typically involves the reaction of 1,2-amino alcohols with sulfonating agents under specific conditions using solvents like dioxane or DMSO .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may function as an inhibitor or activator of specific enzymes or receptors, leading to significant biological changes. Notably, it has been studied for its potential herbicidal properties by targeting chloroplast translation processes in plants .

Antimicrobial Properties

Research indicates that compounds within the oxazolidinone class, including this compound, exhibit antimicrobial activity. This is particularly relevant in the development of new antibiotics. For instance, linezolid, a well-known oxazolidinone antibiotic, shows similar structural characteristics and has been effective against resistant bacterial strains .

Herbicidal Activity

A notable study highlighted the herbicidal potential of this compound through its action on chloroplast translation. The research suggests that derivatives of oxazolidinones can inhibit plant growth by disrupting essential photosynthetic processes. This opens avenues for developing new herbicides with unique modes of action .

Case Studies and Research Findings

StudyFindings
Sukhoverkov et al. (2021)Explored the herbicidal activity of linezolid analogs against various plant species, demonstrating that modifications could enhance herbicidal effects while minimizing antibacterial properties .
BenchChem AnalysisDetailed the synthesis routes and potential applications in drug development and industrial chemistry.
PubChem DatabaseCompiled data on the chemical properties and potential applications in biological systems .

Comparison with Similar Compounds

The structural similarities between this compound and other oxazolidinones like linezolid and rivaroxaban highlight its versatility:

CompoundClassPrimary Use
LinezolidAntibioticTreatment of bacterial infections
RivaroxabanAnticoagulantBlood clot prevention
This compoundEmerging Herbicide/AntimicrobialPotential use in herbicide development

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2-Oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzene-1-sulfonate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 4-methylbenzenesulfonyl chloride and (2-oxo-1,3-oxazolidin-4-yl)methanol. Key parameters include using anhydrous solvents (e.g., dichloromethane or THF), a base (e.g., triethylamine) to scavenge HCl, and maintaining temperatures between 0–25°C to minimize side reactions. Reaction progress should be monitored via TLC or LC-MS. Purification typically involves column chromatography with ethyl acetate/hexane gradients .
  • Data Validation : Confirmation of structure via 1H NMR^1 \text{H NMR} (e.g., characteristic sulfonate ester peaks at δ 3.8–4.2 ppm and oxazolidinone carbonyl at δ 170–175 ppm) and HRMS for molecular ion verification .

Q. How can the purity and stability of this compound be assessed under varying storage conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC-UV analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products. Oxazolidinone ring hydrolysis and sulfonate ester cleavage are common degradation pathways. Use DSC/TGA to evaluate thermal stability .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Key Techniques :

  • 1H/13C NMR^1 \text{H/}^{13}\text{C NMR}: Assign oxazolidinone ring protons (e.g., δ 4.0–4.5 ppm for methylene adjacent to sulfonate) and aromatic protons (δ 7.2–7.8 ppm for the 4-methylbenzene group).
  • IR Spectroscopy : Confirm sulfonate ester (S=O stretch at 1170–1200 cm1^{-1}) and oxazolidinone carbonyl (1740–1780 cm1^{-1}).
    • Contradiction Resolution : If NMR splitting patterns deviate from expected (e.g., due to rotameric forms), variable-temperature NMR or computational modeling (DFT) can resolve ambiguities .

Advanced Research Questions

Q. How can X-ray crystallography be employed to resolve ambiguities in the stereochemical configuration of the oxazolidinone ring?

  • Methodology : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane). Use SHELXL for structure refinement , and ORTEP-3 for visualizing thermal ellipsoids . Key metrics include R-factor (<5%), bond length/angle deviations, and hydrogen-bonding networks stabilizing the crystal lattice .
  • Data Interpretation : Compare experimental bond lengths (e.g., C=O at ~1.21 Å) with DFT-optimized geometries to validate stereochemistry .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for sulfonate-linked oxazolidinones in antimicrobial applications?

  • Experimental Design :

  • Synthesize analogs with variations in the sulfonate aryl group (e.g., electron-withdrawing substituents) or oxazolidinone substituents.
  • Test against Gram-positive bacteria (e.g., S. aureus) via MIC assays.
    • Data Analysis : Use multivariate regression to correlate logP, electronic effects (Hammett σ), and steric parameters with activity. Contradictions (e.g., high activity but poor solubility) may require prodrug strategies .

Q. How can computational methods predict the reactivity of the sulfonate ester group in nucleophilic environments?

  • Methodology : Perform DFT calculations (e.g., Gaussian 16) to model transition states for hydrolysis. Key parameters include LUMO localization on the sulfonate sulfur and activation energy barriers. Validate with kinetic studies (e.g., pH-rate profiling) .

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